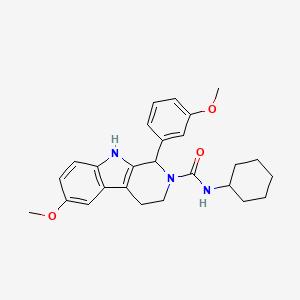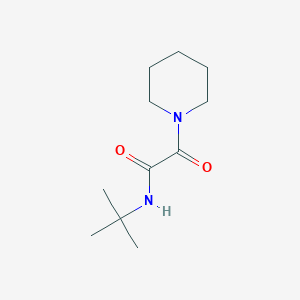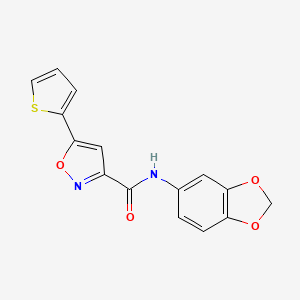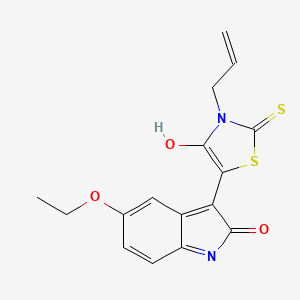
N-(2-bromophenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea
説明
N-(2-bromophenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea, commonly known as BRP, is a chemical compound that has gained significant attention in the field of scientific research. BRP is a potent inhibitor of cell proliferation and has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of BRP involves the inhibition of protein kinase CK2, which is an important regulator of cell proliferation and survival. CK2 is overexpressed in various types of cancer and has been identified as a potential target for cancer therapy. BRP binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
BRP has been found to have several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest, which is a critical step in the regulation of cell proliferation. BRP has also been found to inhibit the expression of cyclin D1, a protein that is involved in the regulation of the cell cycle. In addition, BRP has been found to increase the expression of p21, a protein that inhibits the activity of cyclin-dependent kinases and promotes cell cycle arrest.
実験室実験の利点と制限
One of the advantages of BRP is its high potency and specificity for CK2 inhibition. This makes it an ideal tool for studying the role of CK2 in cancer and other diseases. However, one of the limitations of BRP is its low solubility in water, which can make it difficult to use in certain experiments. In addition, BRP has been found to have some toxicity in vivo, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of BRP. One direction is to investigate its potential therapeutic applications in combination with other anti-cancer drugs. Another direction is to study its effects on other signaling pathways that are involved in cancer development and progression. In addition, further studies are needed to optimize the synthesis of BRP and improve its solubility and bioavailability.
科学的研究の応用
BRP has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BRP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BRP has been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
特性
IUPAC Name |
1-(2-bromophenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTYETDWJCNCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4653730.png)
![4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine](/img/structure/B4653739.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4653759.png)

![methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4653762.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4653768.png)

![2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4653781.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4653798.png)
![N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4653806.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4653828.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4653831.png)